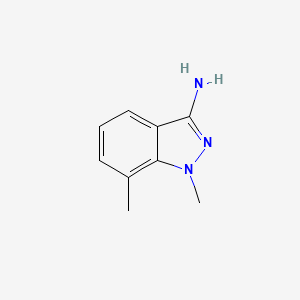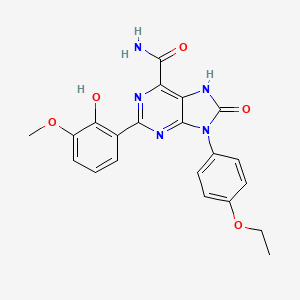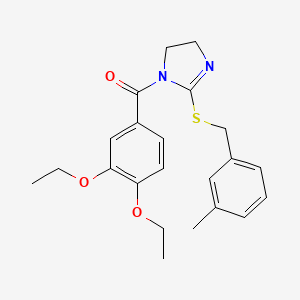![molecular formula C16H16FN3O3S B2919739 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034422-30-3](/img/structure/B2919739.png)
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic compound exhibiting interesting structural and chemical properties. This compound has a fluorinated aromatic ring and a sulfonamide group, linking to a pyrrolopyridine structure. Its unique configuration makes it of interest in various scientific and industrial research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The preparation begins with readily available materials such as 2-fluoro-benzenesulfonyl chloride and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.
Initial Reaction: : These starting materials undergo a nucleophilic substitution reaction, in the presence of a base, to form an intermediate.
Intermediate Formation: : The intermediate is then reacted with ethylenediamine to form the desired compound.
Industrial Production Methods
The compound can be synthesized on an industrial scale using continuous flow reactors which allow precise control over reaction conditions such as temperature, pressure, and reactant concentration. This method ensures higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation under harsh conditions, leading to the formation of sulfonate esters.
Reduction: : Reduction reactions can target the carbonyl group in the pyrrolopyridine ring, converting it into corresponding alcohol.
Substitution: : The fluorinated aromatic ring allows for electrophilic substitution reactions to occur.
Common Reagents and Conditions
Oxidation: : Utilizing reagents such as potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Reagents like chlorosulfonic acid can be used for the sulfonation of the aromatic ring.
Major Products Formed
Oxidation Products: : Sulfonate esters.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology
Its structural similarity to biologically active molecules makes it a potential candidate for drug development and biochemical research.
Medicine
Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes and receptors.
Industry
The compound is used in the development of advanced materials and fine chemicals.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to act as a competitive inhibitor for certain enzymes, disrupting their normal function. The fluorine atom enhances the compound's ability to interact with biological membranes, improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
Highlighting Its Uniqueness
What sets this compound apart is its unique combination of a fluorinated aromatic ring and a sulfonamide group linked to a pyrrolopyridine structure. This combination confers specific properties that enhance its interaction with biological membranes and target enzymes, making it a valuable compound in both scientific research and industrial applications.
That was pretty chemistry-heavy! Anything here catch your interest or seem unclear?
Properties
IUPAC Name |
2-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHKPVCNBGIRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)
![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2919669.png)

![3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2919671.png)

![methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea](/img/structure/B2919679.png)
